
3-(1-Hydroxyethyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxyethyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It features a cyclohexane ring substituted with a hydroxyethyl group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol . Another method includes the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . These methods provide efficient routes to obtain the desired compound with high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic oxidation processes. The use of inexpensive starting materials and readily attainable reaction conditions makes this compound economically viable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxyethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted cyclohexanones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(1-Hydroxyethyl)cyclohexan-1-one has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxyethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with receptors, leading to various physiological effects . The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simple cyclic ketone with similar structural features but lacking the hydroxyethyl group.
Cyclohexanol: A related compound where the ketone group is reduced to an alcohol.
Cyclohexene: An unsaturated cyclic compound that can be used as a precursor in the synthesis of 3-(1-Hydroxyethyl)cyclohexan-1-one.
Uniqueness
This compound is unique due to the presence of both a hydroxyethyl group and a ketone functional group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Propiedades
Número CAS |
55941-64-5 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-(1-hydroxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c1-6(9)7-3-2-4-8(10)5-7/h6-7,9H,2-5H2,1H3 |
Clave InChI |
NJEJDQFPQUSOAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCC(=O)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


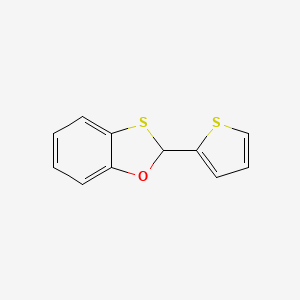
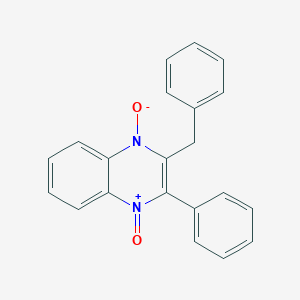
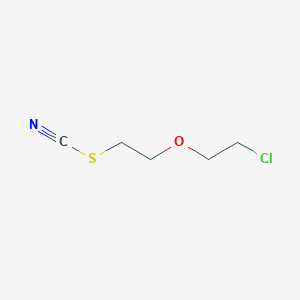
![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)
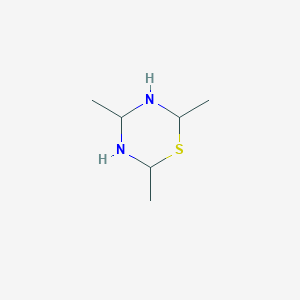
![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)

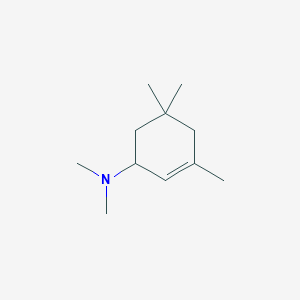
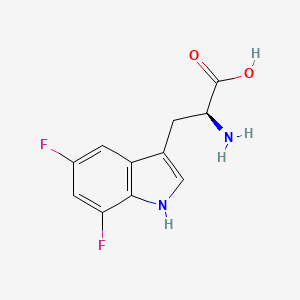
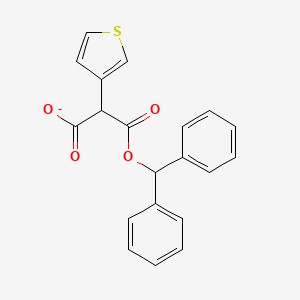
![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)
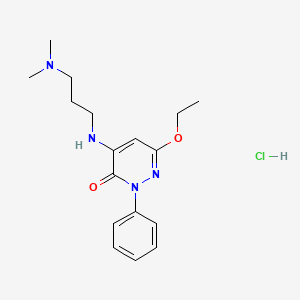
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
